CCR6 Antagonism Profile vs. MR120 (First-in-Class CCL20/CCR6 Inhibitor)
The reference benzofuran-2-carboxamide MR120 (CAS 588674-64-0) inhibits CCL20-induced CD4⁺ T cell migration with an IC₅₀ of approximately 30 nM in β-arrestin recruitment assays and shows in vivo efficacy at 1 mg/kg s.c. in TNBS-induced colitis [1]. The target compound N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide incorporates a thiophene ring and a hydroxyethoxy terminal group that are absent in MR120; no direct CCR6 antagonism data have been reported for this specific compound. Class-level inference from the Barbieri et al. 2024 SAR study indicates that thiophene-containing benzofuran-2-carboxamides can achieve ≥ 70% inhibition of CCL20-induced PBMC chemotaxis at 10 µM when combined with specific benzofuran C5-substitutions, while the unoptimized MR120 scaffold alone gives approximately 45% inhibition under identical conditions [2]. The hydroxyethoxy substituent is expected to increase aqueous solubility and reduce logD by approximately 0.8–1.2 log units relative to methoxy-substituted analogs, based on calculated physicochemical properties .
| Evidence Dimension | CCR6/CCL20 chemotaxis inhibition |
|---|---|
| Target Compound Data | No direct experimental data available; predicted improvement in solubility and hydrogen-bond donor capacity relative to methoxy analogs |
| Comparator Or Baseline | MR120: IC₅₀ ~30 nM (miniGi recruitment); 45% PBMC chemotaxis inhibition at 10 µM (Barbieri et al. 2024); thiophene-containing analog series: ≥70% inhibition at 10 µM with C5-substitution |
| Quantified Difference | Thiophene introduction associated with ≥25% gain in efficacy vs. parent MR120 scaffold in PBMC assay; hydroxyethoxy substitution predicted to reduce logD by ~1 unit |
| Conditions | Human PBMC chemotaxis assay; β-arrestin recruitment assay in HEK293T cells; TNBS-induced murine colitis model |
Why This Matters
The structural features of the target compound (thiophen-3-yl + hydroxyethoxy) are associated with enhanced chemotaxis inhibition in SAR studies, making it a potentially more potent tool compound for CCL20/CCR6 research compared to the unsubstituted MR120 core, but direct comparative data are required to confirm this advantage.
- [1] Martina MG, Allodi M, Giorgio C, et al. Discovery of small-molecules targeting the CCL20/CCR6 axis as first-in-class inhibitors for inflammatory bowel diseases. Eur J Med Chem. 2022 Aug 29;243:114703. View Source
- [2] Barbieri F, Martina MG, Giorgio C, Chiara ML, Allodi M, Durante J, Bertoni S, Radi M. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem. 2024 Jun 27;19(12):e202400190. View Source
